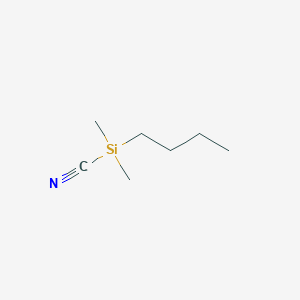![molecular formula C11H28INOSi B14308346 N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide CAS No. 114093-20-8](/img/structure/B14308346.png)
N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide is a chemical compound characterized by the presence of a trimethylsilyl group and an ammonium iodide moiety. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an oxygen atom, forming a trimethylsiloxy group. The compound’s molecular formula is C11H28INOSi.
Méthodes De Préparation
The synthesis of N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide typically involves the reaction of N,N,N-triethylamine with trimethylsilyl chloride in the presence of a suitable solvent, followed by the addition of iodine to form the iodide salt. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation. Industrial production methods may involve large-scale batch reactions with rigorous control of temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the trimethylsilyl group may be oxidized or reduced under specific conditions.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form silanols and other related compounds.
Common reagents used in these reactions include halides, oxidizing agents, reducing agents, and water. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups and as a precursor for other silicon-containing compounds.
Biology: The compound’s ability to modify biological molecules makes it useful in biochemical studies and the development of bioactive compounds.
Medicine: Research into its potential therapeutic applications includes its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and other reactive functional groups, preventing unwanted side reactions during chemical synthesis. The ammonium iodide moiety can participate in ionic interactions, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide can be compared with other similar compounds, such as:
N,N,N-Triethyl-2-[(trimethylsilyl)oxy]ethan-1-aminium chloride: Similar structure but with a chloride ion instead of iodide.
N,N,N-Trimethyl-2-[(trimethylsilyl)oxy]ethan-1-aminium bromide: Contains a bromide ion, offering different reactivity and solubility properties.
N,N,N-Triethyl-1-[(trimethylsilyl)oxy]propan-1-aminium iodide: Similar compound with an additional carbon in the alkyl chain.
The uniqueness of this compound lies in its specific combination of the trimethylsilyl group and the ammonium iodide moiety, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
114093-20-8 |
|---|---|
Formule moléculaire |
C11H28INOSi |
Poids moléculaire |
345.34 g/mol |
Nom IUPAC |
triethyl(1-trimethylsilyloxyethyl)azanium;iodide |
InChI |
InChI=1S/C11H28NOSi.HI/c1-8-12(9-2,10-3)11(4)13-14(5,6)7;/h11H,8-10H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
WTLXFONDYJGUTG-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)C(C)O[Si](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
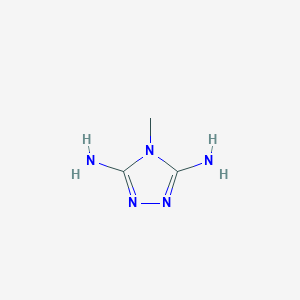
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
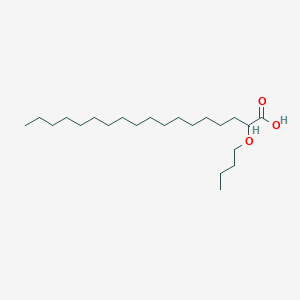
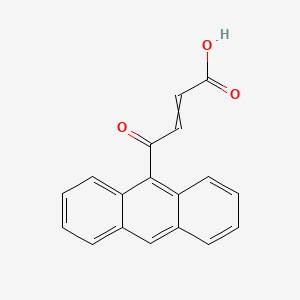
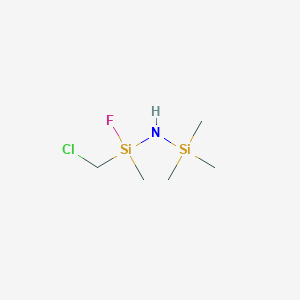
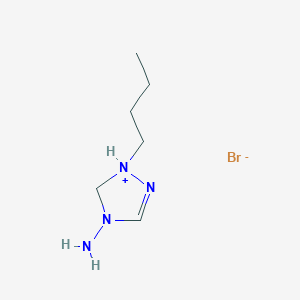
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
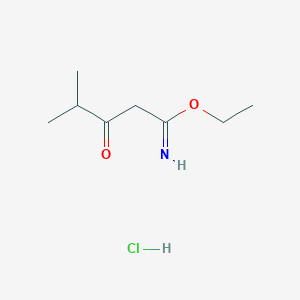

amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
